molecular formula C20H22N6O B7462259 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one

3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one

Cat. No. B7462259
M. Wt: 362.4 g/mol
InChI Key: LEYZNOGTHMWBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a tetrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one is not fully understood. However, it has been suggested that the compound interacts with the GABAergic and serotonergic systems in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, it has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one in lab experiments is its potential as a neuroprotective agent and as a treatment for depression and anxiety. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one. One direction is the further investigation of its potential as a neuroprotective agent and as a treatment for depression and anxiety. Another direction is the study of its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with enhanced biological activity.

Synthesis Methods

The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has been achieved through various methods. One of the most commonly used methods is the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with sodium azide and copper sulfate in the presence of acetic acid. This reaction results in the formation of the tetrazole ring, which is responsible for the compound's biological activity.

Scientific Research Applications

3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has been studied extensively for its potential in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety.

properties

IUPAC Name

3-phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(25-13-11-24(12-14-25)18-9-5-2-6-10-18)19(26-16-21-22-23-26)15-17-7-3-1-4-8-17/h1-10,16,19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYZNOGTHMWBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC3=CC=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one

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